(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole
Description
(E)-1-(2-Chlorobenzyl)-2-styryl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a styryl group at the C2 position and a 2-chlorobenzyl substituent at the N1 position. This compound is synthesized via alkylation of 2-styryl-1H-benzo[d]imidazole with 2-chlorobenzyl halides, followed by anion exchange to form polymeric ionic liquids (PILs) . Its structure is confirmed using Fourier transform infrared spectroscopy (FTIR), ¹H NMR, and ¹³C NMR . The compound exhibits notable corrosion inhibition properties for carbon steel in hydrochloric acid (1 M HCl), attributed to its planar aromatic system and hydrophobic substituents, which enhance adsorption on metal surfaces .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-19-11-5-4-10-18(19)16-25-21-13-7-6-12-20(21)24-22(25)15-14-17-8-2-1-3-9-17/h1-15H,16H2/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIZKJNWTXZXJU-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and 2-chlorobenzyl chloride.
Cyclization: The o-phenylenediamine undergoes cyclization with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the benzimidazole core.
Substitution: The resulting benzimidazole is then subjected to a Heck reaction with styrene in the presence of a palladium catalyst to introduce the phenylethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Properties
Research has indicated that CBSB exhibits significant antidepressant-like effects. The compound's mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar benzoimidazole derivatives can enhance mood and reduce symptoms of depression in preclinical models .
Anticancer Potential
CBSB has garnered attention for its anticancer properties. It has demonstrated antiproliferative effects against various cancer cell lines, including breast and cervical cancer cells. The compound appears to induce cell cycle arrest and apoptosis in these cells, suggesting a mechanism that disrupts cancer cell growth and division.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to CBSB:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-2-styryl-1H-benzo[d]imidazole | Lacks chlorobenzyl group | Anticancer activity |
| (E)-4-(2-styryl-1H-benzo[d]imidazol-1-yl)benzenamine | Additional amine group | Antidepressant properties |
| (E)-1-(4-bromophenyl)-2-styryl-1H-benzo[d]imidazole | Bromine substitution | Anticancer activity |
| 1-(2-chlorobenzyl)-2-(methylthio)-1H-benzo[d]imidazole | Methylthio substitution | Antimicrobial properties |
The unique combination of structural elements in CBSB enhances its biological activity compared to similar compounds.
Synthesis and Chemical Properties
The synthesis of CBSB typically involves multi-step synthetic routes. A common method includes the reaction of 2-chlorobenzaldehyde with styryl derivatives under specific conditions to yield the desired product. The presence of the chlorine atom in the benzyl ring enhances its reactivity, facilitating various synthetic applications in organic chemistry .
Synthetic Route Example
A simplified synthetic route for CBSB can be outlined as follows:
- Starting Materials : 2-chlorobenzaldehyde and styryl derivatives.
- Reagents : Base catalysts and solvents such as THF or DMF.
- Reaction Conditions : Heating under reflux conditions for several hours.
- Purification : Crystallization or chromatography to isolate CBSB.
Study 1: Anticancer Activity
A study conducted by researchers evaluated the antiproliferative effects of CBSB on various cancer cell lines. Results indicated that CBSB significantly inhibited cell growth in cervical cancer cells, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics .
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of CBSB in models of neurodegenerative diseases. The findings suggested that CBSB could mitigate oxidative stress and neuronal apoptosis, indicating potential applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Corrosion Inhibitors
(a) (E)-2-Styryl-1H-Benzo[d]Imidazole (STBim)
- Structure : Lacks the N1 2-chlorobenzyl group.
- Performance : Inhibits carbon steel corrosion in 15% HCl via mixed-type inhibition (Langmuir adsorption) .
- 15%) .
(b) 1-(2-Aminobutyl)-2-Ethyl-1,3-Diazacyclopenta-2,4-Diene Ionic Liquid
- Structure : Contains a diazacyclopentadiene core instead of benzimidazole.
- Performance : Effective for API 5L-X52 steel in CO₂-saturated 3% NaCl .
- Comparison : The benzimidazole core in the target compound provides stronger π-π interactions with metal surfaces, favoring corrosion inhibition in acidic environments .
(a) 1-(2-Chlorobenzyl)-2-(1-(4-Isobutylphenyl)ethyl)-1H-Benzo[d]Imidazole
- Structure : Features a bulky isobutylphenyl group at C2.
- Activity : Inhibits 5-lipoxygenase (5-LO) with IC₅₀ = 0.31 µM .
(b) (E)-4-((2-Styryl-1H-Benzo[d]Imidazol-1-yl)Methyl)Benzimidamide (4g)
- Structure : Includes a benzimidamide substituent at N1.
- Activity : Highest docking score for Plasmodium falciparum ADSL inhibition (antimalarial) .
- Comparison : The 2-chlorobenzyl group in the target compound may improve blood-brain barrier penetration compared to the polar benzimidamide group .
(a) 1-(1-(2-Chlorobenzyl)-1H-Benzo[d]Imidazol-2-yl)Ethan-1-one (12e)
Key Research Findings and Data Tables
Table 1: Comparative Performance in Corrosion Inhibition
Mechanistic Insights
- Corrosion Inhibition : The 2-chlorobenzyl group enhances hydrophobicity, reducing water penetration at the metal interface, while the styryl group facilitates electron donation via π-orbitals, strengthening chemisorption .
- Biological Activity : The styryl moiety’s conjugation improves binding to enzymes (e.g., 5-LO, PfADSL) through van der Waals and π-π interactions, whereas the chloro substituent modulates bioavailability .
Biological Activity
(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has been recognized for its diverse biological activities. This article focuses on its pharmacological properties, synthesis methods, and structure-activity relationship (SAR), supported by recent research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Molecular Formula : C15H13ClN2
- Molecular Weight : 288.73 g/mol
The synthesis typically involves the reaction of 2-chlorobenzylamine with appropriate styryl derivatives under specific conditions to yield the desired benzimidazole structure. Various synthetic routes have been explored, including microwave-assisted synthesis and solvent-free methods, which enhance yield and reduce reaction time.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies indicate that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the IC50 values for some derivatives have shown promising results comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : The compound has demonstrated activity against a range of microorganisms. In particular, its derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .
- Anti-inflammatory Effects : Some benzimidazole derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of this compound:
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported an IC50 value of 15.63 µM for a related benzimidazole derivative against the MCF-7 breast cancer cell line, indicating significant cytotoxic potential .
- Another investigation highlighted that modifications in the substituents on the benzimidazole ring can enhance anticancer activity, suggesting a strong SAR correlation .
-
Antimicrobial Testing :
- A comprehensive review indicated that compounds bearing the benzimidazole moiety showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 100 µg/mL .
- Specific tests on this compound derivatives revealed potent activity against Pseudomonas aeruginosa, with MIC values as low as 0.01 mM .
- Anti-inflammatory Studies :
Structure-Activity Relationship (SAR)
The SAR studies have shown that:
- The presence of electron-withdrawing groups (like chlorine) at specific positions on the benzene ring enhances biological activity.
- The styryl group contributes to increased lipophilicity, which may improve cell membrane permeability and bioavailability.
Data Tables
Q & A
Q. How can mechanistic studies clarify interactions with biological targets?
- Methodological Answer :
- Use fluorescence quenching assays to measure binding constants (Kd) with serum albumin .
- Perform molecular dynamics simulations (GROMACS) to study binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
